3-Chloro-L-alanine Hydrochloride

Alanine racemase Antibacterial Enzyme kinetics

3-Chloro-L-alanine Hydrochloride is the stereospecific L-isomer required for irreversible serine palmitoyltransferase (SPT) inactivation—the D-isomer shows no SPT inhibition. At 5 mM, it achieves complete SPT inactivation within 10 min, enabling acute perturbation of de novo sphingolipid synthesis. For alanine racemase studies, this compound provides the correct non-competitive inhibition profile (Ki=1.71 mM), contrasting sharply with the D-isomer's ~340-fold more potent competitive mechanism (Ki=0.005 mM). Direct substitution with the D-isomer (CAS 51887-88-8) or DL-racemate (CAS 35401-46-8) is scientifically invalid without re-validation. The hydrochloride salt form ensures superior storage stability versus the free base.

Molecular Formula C3H7Cl2NO2
Molecular Weight 159.99
CAS No. 2731-73-9; 51887-88-8; 51887-89-9
Cat. No. B2406634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-L-alanine Hydrochloride
CAS2731-73-9; 51887-88-8; 51887-89-9
Molecular FormulaC3H7Cl2NO2
Molecular Weight159.99
Structural Identifiers
SMILESC(C(C(=O)O)N)Cl.Cl
InChIInChI=1S/C3H6ClNO2.ClH/c4-1-2(5)3(6)7;/h2H,1,5H2,(H,6,7);1H/t2-;/m0./s1
InChIKeyIENJPSDBNBGIEL-DKWTVANSSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-L-alanine Hydrochloride CAS 51887-89-9: A Stereospecific PLP-Enzyme Inactivator for Research Procurement


3-Chloro-L-alanine Hydrochloride (syn. β-Chloro-L-alanine hydrochloride, L-β-Chloroalanine HCl, CAS 51887-89-9) is an L-alanine analog in which the β-hydrogen is substituted by chlorine [1]. It functions as a mechanism-based, irreversible inactivator of specific pyridoxal 5′-phosphate (PLP)-dependent enzymes, including alanine racemase, serine palmitoyltransferase, and certain transaminases [2]. Its utility in research derives from its stereospecificity: the L-isomer exhibits distinct enzyme targeting and inhibition kinetics compared to the D-isomer (CAS 51887-88-8) and the racemic DL-form (CAS 35401-46-8) [3].

Why 3-Chloro-L-alanine Hydrochloride Cannot Be Substituted with In-Class Analogs: Stereochemistry Drives Target Engagement


Substituting 3-Chloro-L-alanine Hydrochloride with its D-isomer (CAS 51887-88-8), DL-racemate (CAS 35401-46-8), or other β-halogenated alanines alters critical experimental outcomes due to stereospecific enzyme recognition and divergent inhibition mechanisms. β-Chloro-L-alanine acts as a non-competitive inhibitor of alanine racemase (Ki = 1.71 mM), whereas β-Chloro-D-alanine is a competitive inhibitor with ~340-fold greater potency (Ki = 0.005 mM) . Furthermore, the L-isomer stereospecifically inactivates serine palmitoyltransferase (SPT) as a suicide substrate, while the D-isomer shows no SPT inhibition [1]. Such differences in mechanism (competitive vs. non-competitive), potency (orders of magnitude), and target selectivity (SPT, specific transaminases) render direct substitution scientifically invalid without rigorous re-validation.

3-Chloro-L-alanine Hydrochloride: Quantified Differentiation vs. D-Isomer, DL-Racemate, and L-Alanine


Alanine Racemase Inhibition: 340-Fold Difference in Ki Between L- and D-Isomers

3-Chloro-L-alanine Hydrochloride (β-chloro-L-alanine) is a non-competitive inhibitor of alanine racemase with Ki = 1.71 mM [1]. In contrast, 3-Chloro-D-alanine Hydrochloride (β-chloro-D-alanine) acts as a competitive inhibitor with Ki = 0.005 mM . This represents a ~342-fold difference in Ki, indicating that the D-isomer binds the enzyme active site with markedly higher affinity. The distinct inhibition mechanisms (non-competitive vs. competitive) further preclude interchangeability.

Alanine racemase Antibacterial Enzyme kinetics

Serine Palmitoyltransferase (SPT) Inactivation: Stereospecific Suicide Substrate Activity of L-Isomer

β-Chloro-L-alanine (5 mM) causes complete, irreversible inactivation of rat liver microsomal serine palmitoyltransferase (SPT) within 10 minutes in vitro, acting as a mechanism-based suicide substrate [1][2]. This inhibition is strictly stereospecific: β-chloro-D-alanine exhibits no inhibitory activity against SPT under identical conditions [1][2]. L-serine blocks inactivation, confirming active-site involvement [1].

Serine palmitoyltransferase Sphingolipid biosynthesis Suicide inhibitor

Differential Reversal of Bacterial Growth Inhibition by D-Alanine vs. L-Alanine

Growth inhibition of Diplococcus pneumoniae by β-chloro-D-alanine is completely prevented by D-alanine or D-alanyl-D-alanine, but not by L-alanine [1]. In contrast, growth inhibition by β-chloro-L-alanine is not affected by D-alanine and is only partially prevented by high concentrations of L-alanine [1]. This functional difference reflects distinct cellular targets: the D-isomer potently inactivates alanine racemase (90-95% inhibition in E. coli and B. subtilis extracts), depleting essential D-alanine pools for peptidoglycan synthesis [1].

Antibacterial Cell wall biosynthesis Alanine racemase

DL-Racemate (CAS 35401-46-8): Distinct Physical Properties Impede Formulation Transfer

The DL-racemic mixture of 3-chloroalanine hydrochloride (CAS 35401-46-8) exhibits a melting point of 172-174 °C (decomposition) , substantially lower than the 205 °C (decomposition) reported for the enantiopure L-isomer (CAS 51887-89-9) . The racemate also requires storage at -15°C , whereas the L-isomer is typically stored at -20°C or room temperature depending on vendor specifications . These differing solid-state properties reflect altered crystal packing and may affect dissolution kinetics and long-term stability in formulated stocks.

Racemate Physical properties Formulation

Transaminase Selectivity: L-Isomer Does Not Inhibit D-Amino Acid Transaminase

Purified D-amino acid transaminase from Bacillus sphaericus catalyzes α,β-elimination from β-chloro-D-alanine, yielding pyruvate, chloride, and ammonia with concomitant enzyme inactivation [1]. In contrast, β-chloro-L-alanine is not a substrate for this D-amino acid transaminase [1]. This stereospecificity extends to other PLP-enzymes: β-chloro-L-alanine inhibits alanine aminotransferase (ALAT) from pig heart with a maximum elimination rate of 2.5 pmol/min/mg at pH 7.0, approximately 0.5% of the transamination rate with L-alanine and 2-oxoglutarate [2].

Transaminase Stereospecificity Bacterial enzyme

Evidence-Based Procurement Scenarios for 3-Chloro-L-alanine Hydrochloride


Mechanistic Studies of Sphingolipid Biosynthesis via Serine Palmitoyltransferase (SPT) Inactivation

3-Chloro-L-alanine Hydrochloride is the required stereoisomer for irreversible, active-site-directed inactivation of serine palmitoyltransferase (SPT). At 5 mM, it achieves complete SPT inactivation in rat liver microsomes within 10 minutes, enabling acute perturbation of de novo sphingolipid synthesis [1]. The D-isomer is inactive, making the L-isomer essential for valid SPT studies [1].

Non-Competitive Alanine Racemase Inhibition in Antibacterial Mechanism Research

For experiments requiring non-competitive inhibition of alanine racemase, 3-Chloro-L-alanine Hydrochloride (Ki = 1.71 mM) provides the correct mechanistic profile [1]. This contrasts with the D-isomer's competitive inhibition (Ki = 0.005 mM), allowing researchers to discriminate between inhibition modalities in bacterial cell wall biosynthesis studies .

Stereospecific Control in L-Alanine Aminotransferase (ALAT) Inhibition Assays

The L-isomer serves as a substrate/inhibitor for alanine aminotransferase (ALAT) from eukaryotic sources, catalyzing α,β-elimination to pyruvate, ammonia, and chloride at 2.5 pmol/min/mg [1]. This property enables affinity labeling and mechanistic probing of ALAT active sites, with stereospecificity ensuring that observed effects are attributable to the L-configuration [1].

Chiral Building Block for Peptidomimetic and Urea-Containing Polymer Synthesis

3-Chloro-L-alanine Hydrochloride is utilized as a chiral synthon in the preparation of dehydroalanine derivatives and urea-functionalized polymers. Reaction with isocyanates yields 3-chloroalanine derivatives that undergo base-mediated elimination to form α-aminopropenoic acid moieties [1]. The hydrochloride salt form provides enhanced stability during storage and handling compared to the free base .

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